Tetraphenylarsonium thiocyanate

Description

Properties

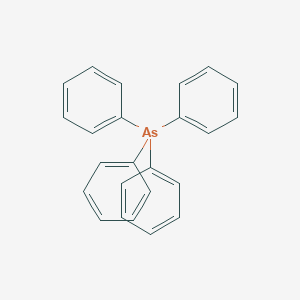

IUPAC Name |

tetraphenylarsanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20As/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMJFVQKDBRMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20As+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862070 | |

| Record name | Tetraphenylarsanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-80-8 | |

| Record name | Tetraphenylarsonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Tetraphenylarsonium Thiocyanate and Its Derivatives

Strategies for Tetraphenylarsonium Cation Incorporation into Thiocyanate (B1210189) Salts

The formation of the basic tetraphenylarsonium thiocyanate salt is a foundational step for many of the more complex syntheses. This typically involves the combination of the large, non-coordinating tetraphenylarsonium cation with the thiocyanate anion in a suitable solvent.

Metathesis, or double displacement, reactions are a common and straightforward approach for the synthesis of this compound. This method involves the exchange of ions between two soluble salts in a solution, leading to the formation of the desired product. A typical strategy would involve reacting a soluble tetraphenylarsonium salt, such as tetraphenylarsonium chloride, with a soluble thiocyanate salt, like potassium thiocyanate or ammonium (B1175870) thiocyanate. wikipedia.orgwikiwand.com The driving force for the reaction is often the precipitation of the less soluble product, in this case, this compound, or the formation of a soluble byproduct that can be easily separated.

A generalized reaction is as follows:

(C₆H₅)₄As⁺Cl⁻ (aq) + K⁺SCN⁻ (aq) → (C₆H₅)₄As⁺SCN⁻ (s) + K⁺Cl⁻ (aq)

The selection of solvents is crucial in this process to ensure the reactants are soluble while the product is not, thus facilitating its isolation.

The isolation of this compound from the reaction mixture is typically achieved through precipitation. researchgate.net Due to the large size and low charge density of the tetraphenylarsonium cation, its salts with various anions are often sparingly soluble in water but may be more soluble in organic solvents. By carefully selecting the solvent system, the solubility of this compound can be minimized, leading to its precipitation out of the solution upon formation.

The efficiency of the precipitation can be influenced by several factors, including the concentration of the reactant solutions, the temperature, and the nature of the solvent. For instance, carrying out the reaction in a solvent in which this compound has low solubility will drive the equilibrium towards the formation of the solid product. Subsequent filtration and washing of the precipitate yield the purified salt. The Volhard method, a type of precipitation titration, utilizes the formation of a colored complex to indicate the endpoint of a reaction involving thiocyanate, demonstrating the principle of using precipitation and complex formation in a quantitative manner. youtube.comscribd.com

Targeted Synthesis of this compound Coordination Complexes

This compound serves as an excellent precursor for the synthesis of a wide array of coordination complexes. The thiocyanate anion is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur or the nitrogen atom, leading to a rich and varied coordination chemistry. wikipedia.orgwikiwand.com

A significant area of research involves the synthesis of mixed-ligand complexes where a central metal ion is coordinated by both thiocyanate and halide anions. These syntheses often start with a metal halide salt, to which a stoichiometric amount of this compound is added. The final structure of the complex depends on various factors including the identity of the metal, the halide, the stoichiometry of the reactants, and the reaction conditions.

For example, reacting a metal dichloride (MCl₂) with two equivalents of this compound could potentially yield a complex of the type [(C₆H₅)₄As]₂[M(SCN)₂Cl₂]. The large tetraphenylarsonium cation serves to stabilize the resulting anionic complex.

| Metal Center | Precursor 1 | Precursor 2 | Potential Product |

| Cobalt(II) | CoCl₂ | (C₆H₅)₄AsSCN | [(C₆H₅)₄As]₂[Co(SCN)₂Cl₂] |

| Nickel(II) | NiBr₂ | (C₆H₅)₄AsSCN | [(C₆H₅)₄As]₂[Ni(SCN)₂Br₂] |

| Platinum(II) | PtCl₂ | (C₆H₅)₄AsSCN | [(C₆H₅)₄As]₂[Pt(SCN)₂Cl₂] |

This table represents hypothetical reaction schemes for the synthesis of mixed-ligand complexes.

Ligand substitution or exchange reactions are a fundamental class of reactions in coordination chemistry and are widely used for the synthesis of thiocyanate-containing complexes. libretexts.orgchemguide.co.uk In these reactions, a ligand in an existing coordination complex is replaced by a thiocyanate ion. The reaction is typically carried out by treating the starting complex with a source of thiocyanate ions, such as this compound. wikipedia.orgwikiwand.com

An example is the reaction of a hexaaqua metal complex with thiocyanate ions, where water molecules are displaced by the incoming thiocyanate ligands. libretexts.orgchemguide.co.uk The number of substituted ligands can often be controlled by the reaction stoichiometry and conditions.

[Fe(H₂O)₆]³⁺ + SCN⁻ ⇌ [Fe(SCN)(H₂O)₅]²⁺ + H₂O libretexts.orgchemguide.co.uk

The use of this compound as the thiocyanate source can be advantageous in non-aqueous solvents where it may offer better solubility compared to inorganic thiocyanate salts.

| Starting Complex | Ligand Source | Product Complex |

| [Ni(H₂O)₆]²⁺ | (C₆H₅)₄AsSCN | [Ni(SCN)ₓ(H₂O)₆₋ₓ]⁽²⁻ˣ⁾⁺ |

| [Co(NH₃)₅Cl]²⁺ | (C₆H₅)₄AsSCN | [Co(NH₃)₅(SCN)]²⁺ |

| [PtCl₄]²⁻ | (C₆H₅)₄AsSCN | [Pt(SCN)₄]²⁻ |

This table provides examples of ligand substitution reactions to form thiocyanate complexes.

Advanced Structural Elucidation of Tetraphenylarsonium Thiocyanate Systems

X-ray Crystallographic Analysis of Tetraphenylarsonium Thiocyanate (B1210189) Complexes

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement in crystalline solids. For tetraphenylarsonium thiocyanate complexes, this technique provides precise information on the geometry of the cation and the coordination mode of the thiocyanate ligand within the anionic complex. A notable example is the structural determination of tetraphenylarsonium tris(η⁵-cyclopentadienyl)di-isothiocyanatouranate(IV), [AsPh₄][U(cp)₃(NCS)₂]. psu.edursc.org

The initial step in crystallographic analysis involves determining the crystal system and space group, which define the symmetry of the crystal lattice. For the complex [AsPh₄][U(cp)₃(NCS)₂], it was found to crystallize in the triclinic system. psu.edursc.org The space group was determined to be P, indicating a centrosymmetric arrangement with one formula unit per asymmetric unit cell. psu.edursc.org

Following space group determination, the dimensions of the unit cell are precisely measured. The structure is then solved and refined using methods like full-matrix least-squares to achieve the best fit between the calculated and observed diffraction data. psu.edu For [AsPh₄][U(cp)₃(NCS)₂], the phenyl rings of the cation were refined as rigid groups. psu.edu The final R value, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was 0.053 for this complex. psu.edursc.org

Table 1: Crystallographic Data for [AsPh₄][U(cp)₃(NCS)₂]

| Parameter | Value | Reference |

| Chemical Formula | C₄₁H₃₅AsN₂S₂U | psu.edu |

| Formula Weight | 932.8 | psu.edu |

| Crystal System | Triclinic | psu.edursc.org |

| Space Group | P | psu.edursc.org |

| a | 15.570(7) Å | psu.edursc.org |

| b | 13.727(5) Å | psu.edursc.org |

| c | 9.082(4) Å | psu.edursc.org |

| α | 94.8(1)° | psu.edursc.org |

| β | 104.9(1)° | psu.edursc.org |

| γ | 99.6(1)° | psu.edursc.org |

| Z (Formula units/cell) | 2 | psu.edursc.org |

| Final R value | 0.053 | psu.edursc.org |

Detailed analysis of the refined crystal structure allows for the precise measurement of all geometric parameters. In the tetraphenylarsonium cation of [AsPh₄][U(cp)₃(NCS)₂], the arsenic atom is tetrahedrally coordinated by four phenyl groups. The As-C bond distances range from 1.873 Å to 1.886 Å, and the C-As-C bond angles vary between 106.5° and 111.9°. psu.edursc.org

Within the [U(cp)₃(NCS)₂]⁻ anion, the two thiocyanate ligands are bonded to the uranium center through their nitrogen atoms (isothiocyanate linkage). psu.edursc.org The U-N bond lengths are 2.46 Å and 2.50 Å. psu.edursc.org The geometry of the thiocyanate ligand itself is typically linear or near-linear, with an S-C-N angle approaching 180°. wikipedia.org This linearity is a result of the resonance structure, which is best described as having a C-S single bond and a C≡N triple bond. acs.org

Table 2: Selected Geometric Parameters for the [AsPh₄]⁺ Cation in [AsPh₄][U(cp)₃(NCS)₂]

| Parameter | Value Range | Reference |

| As-C Bond Length | 1.873 - 1.886 Å | psu.edursc.org |

| C-As-C Bond Angle | 106.5 - 111.9° | psu.edursc.org |

Structural Isomerism of Thiocyanate Ligands (N- vs. S-Bonding) within Tetraphenylarsonium Salts and Complexes

The thiocyanate anion (SCN⁻) is a classic example of an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (forming an isothiocyanate complex, M-NCS) or the sulfur atom (forming a thiocyanate complex, M-SCN). nih.govresearchgate.net It can also act as a bridging ligand, linking two or more metal centers. mdpi.com

In salts containing the tetraphenylarsonium cation and a thiocyanate-metal complex anion, the choice between N- and S-bonding is determined by the properties of the metal ion in the anion, in accordance with the principles of Hard and Soft Acids and Bases (HSAB) theory.

N-Bonding (Isothiocyanate): The nitrogen end is a "harder" donor and preferentially binds to harder metal ions. In the example of [AsPh₄][U(cp)₃(NCS)₂], the relatively hard U(IV) center coordinates to the nitrogen atom of the thiocyanate ligand. psu.edursc.org

S-Bonding (Thiocyanate): The sulfur end is a "softer" donor and binds preferentially to softer metal ions like Ag(I), Hg(II), and Pt(II). nih.gov The M-S-C bond angle is typically bent, around 100°, which contrasts with the more linear M-N-C arrangement. nih.gov

The tetraphenylarsonium cation itself does not directly influence the bonding mode; its role is to act as a charge-balancing counterion that facilitates the crystallization of the entire complex salt. acs.org

Polymorphism and Phase Transitions in Solid-State this compound Compounds

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a common phenomenon in ionic compounds. These different crystalline forms, or polymorphs, can exhibit distinct physical properties. Phase transitions between polymorphs can be induced by changes in temperature or pressure. nih.gov

While polymorphism is well-documented for various inorganic and organic thiocyanate salts, such as those with alkali metal or pyrrolidinium (B1226570) cations, specific studies on polymorphism and phase transitions in simple this compound ([AsPh₄]SCN) or its complex derivatives are not widely reported in the surveyed literature. nih.govpsu.edu However, given the conformational flexibility of the phenyl groups in the [AsPh₄]⁺ cation and the potential for different packing arrangements, the existence of polymorphs in this compound compounds is plausible. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), would be required to investigate potential phase transitions in these materials.

Advanced Spectroscopic Characterization of Tetraphenylarsonium Thiocyanate

Vibrational Spectroscopy (FT-IR, Raman) for Ligand Bonding and Structural Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for examining the bonding and structure of tetraphenylarsonium thiocyanate (B1210189). nih.govnih.gov These complementary methods probe the vibrational modes of the molecule's functional groups. nih.gov

The thiocyanate anion (SCN⁻) possesses distinct vibrational modes that are highly sensitive to its bonding environment. The most diagnostic of these are the C≡N stretching vibration, ν(CN), and the C-S stretching vibration, ν(CS). The frequencies of these modes change predictably depending on whether the thiocyanate ion is free, coordinated to a metal through the sulfur atom (S-thiocyanato), the nitrogen atom (N-isothiocyanato), or bridging between two metal centers. researchgate.netrsc.org

Free Thiocyanate Ion: In a non-coordinating environment, such as in tetraphenylarsonium thiocyanate, the ν(CN) band appears around 2050 cm⁻¹.

S-Thiocyanato Complexes: When the thiocyanate ligand binds through its sulfur atom, the ν(CN) frequency increases. researchgate.net This is attributed to the strengthening of the carbon-nitrogen triple bond. Concurrently, the ν(CS) frequency tends to decrease compared to the free ion.

N-Isothiocyanato Complexes: In contrast, coordination through the nitrogen atom typically results in a higher ν(CS) frequency (960-990 cm⁻¹) compared to S-bonded complexes (600-700 cm⁻¹). researchgate.net

Bridging Thiocyanate: When the ligand bridges two metal centers, the ν(CN) frequency is shifted to an even higher wavenumber.

These characteristic shifts allow researchers to deduce the coordination mode of the thiocyanate ligand in various metal complexes. rsc.org

Table 1: Representative Vibrational Frequencies for Different Thiocyanate Coordination Modes

| Coordination Mode | ν(CN) (cm⁻¹) Range | ν(CS) (cm⁻¹) Range | Bonding Atom(s) |

| Free SCN⁻ | ~2050 | ~755 | N/A |

| S-Thiocyanato | >2050 | 600 - 700 | Sulfur |

| N-Isothiocyanato | ~2050 | 960 - 990 | Nitrogen |

| Bridging M-SCN-M | >2100 | Variable | Sulfur & Nitrogen |

The vibrational frequencies of the thiocyanate anion are also sensitive to weaker, non-covalent interactions such as hydrogen bonding. Studies on model compounds like methyl thiocyanate in various solvents show that the local environment significantly perturbs the ν(CN) frequency. nih.gov

Specifically, hydrogen bonding to the nitrogen atom of the thiocyanate group (a σ-type interaction) can lead to a blue shift (an increase in frequency) of the ν(CN) band. nih.gov This is because the hydrogen bond withdraws electron density from the nitrogen, slightly strengthening the C≡N bond. Conversely, interactions that donate electron density into the π* orbitals of the C≡N bond can cause a red shift (a decrease in frequency). nih.gov Therefore, subtle shifts in the vibrational spectra of this compound in different media can provide detailed information about solute-solvent interactions and the formation of hydrogen bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the carbon framework of the tetraphenylarsonium cation and can be used to study the bonding of the thiocyanate anion in analogous metal complexes. nih.gov

The ¹³C NMR spectrum of the tetraphenylarsonium cation, [As(C₆H₅)₄]⁺, gives direct information about its carbon skeleton. bhu.ac.in Due to the symmetry of the cation, the four phenyl groups are equivalent, resulting in a simplified spectrum showing four distinct signals for the aromatic carbons.

Ipso-Carbon (C1): The carbon atom directly attached to the arsenic (C-As) is the most deshielded and appears at the lowest field (highest ppm value).

Ortho-Carbons (C2, C6): The carbons adjacent to the ipso-carbon.

Meta-Carbons (C3, C5): The carbons two bonds away from the ipso-carbon.

Para-Carbon (C4): The carbon atom at the opposite end of the phenyl ring from the ipso-carbon.

The precise chemical shifts can be influenced by the solvent but provide a characteristic fingerprint for the tetraphenylarsonium cation. huji.ac.il

Table 2: Typical ¹³C NMR Chemical Shifts for the Tetraphenylarsonium Cation

| Carbon Position | Typical Chemical Shift (ppm) Range |

| C1 (ipso) | 135 - 145 |

| C2/C6 (ortho) | 130 - 135 |

| C3/C5 (meta) | 128 - 132 |

| C4 (para) | 126 - 130 |

While the tetraphenylarsonium cation itself is not typically studied by metal NMR, the thiocyanate anion is frequently used as a ligand in transition metal complexes. In such cases, the NMR spectroscopy of the metal nucleus can provide profound insights into the metal-ligand bond. For example, in technetium complexes, ⁹⁹Tc NMR is a promising technique for structural investigation. nih.gov

The chemical shift of the ⁹⁹Tc nucleus is highly sensitive to its electronic environment, which is directly affected by the nature and bonding mode of the coordinated ligands. nih.gov Computational studies have shown that the ⁹⁹Tc chemical shift changes depending on factors like the coordination number, the geometry of the complex, and the specific atoms bonded to the technetium. Therefore, by studying ⁹⁹Tc-thiocyanate complexes, one can gain information about how the S- or N-coordination of the thiocyanate ligand influences the electronic structure at the metal center. This principle extends to other NMR-active metals that form complexes with thiocyanate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for monitoring the formation of new chemical species in solution. While this compound itself is colorless, its constituent thiocyanate ion can form intensely colored complexes with many transition metals. researchgate.net

The formation of the iron(III)-thiocyanate complex, [Fe(SCN)(H₂O)₅]²⁺, is a classic example. truman.edu This complex exhibits a deep blood-red color due to a strong absorption band in the visible region of the spectrum. This absorption is caused by a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a molecular orbital that is primarily ligand (thiocyanate) in character to one that is primarily metal (iron) in character. nih.gov

By monitoring the absorbance of this LMCT band as a function of thiocyanate concentration (a technique known as spectrophotometric titration), one can study the stoichiometry and stability constant of the complex formed. researchgate.nettruman.edu The appearance of new, strong absorption bands in the UV-Vis spectrum upon mixing this compound with a metal salt is clear evidence of complex formation. researchgate.net

Table 3: Illustrative UV-Vis Absorption for a Metal-Thiocyanate Complex

| Complex | λ_max (nm) | Type of Transition | Appearance |

| [Fe(SCN)(H₂O)₅]²⁺ | ~480 | LMCT | Deep Red |

Advanced Spectroscopic Techniques for Elucidating Excited States and Dynamics

The exploration of the excited states and ultrafast dynamic processes in this compound necessitates the application of sophisticated spectroscopic techniques capable of resolving events on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. Methodologies such as femtosecond transient absorption spectroscopy and two-dimensional electronic spectroscopy are paramount in unraveling the intricate photophysical and photochemical pathways of this compound upon electronic excitation. These techniques provide a window into the electronic and structural changes that govern the fate of the excited state, including energy relaxation, intersystem crossing, and potential charge transfer interactions between the tetraphenylarsonium cation and the thiocyanate anion.

Femtosecond Transient Absorption Spectroscopy (fs-TAS)

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful pump-probe technique used to monitor the evolution of excited states. rsc.org An ultrashort pump pulse excites the molecule to a higher electronic state. A subsequent, time-delayed probe pulse, typically a broadband white-light continuum, measures the change in absorption of the sample as a function of wavelength and time delay. This allows for the direct observation of transient species, such as excited singlet states (S₁), triplet states (T₁), and charge-transfer states.

In the context of this compound, fs-TAS can be employed to investigate the distinct and potentially interacting excited-state dynamics of the cation and anion. The tetraphenylarsonium ([As(C₆H₅)₄]⁺) cation's absorption is primarily in the ultraviolet region, associated with the π-π* transitions of the phenyl rings. Following photoexcitation of these chromophores, fs-TAS can track the relaxation pathways. This includes internal conversion within the singlet manifold and intersystem crossing to the triplet state. While the tetraphenylarsonium cation is generally considered photochemically stable, ultrafast relaxation dynamics are expected. Studies on analogous systems, such as the zinc(II) tetraphenylporphine cation radical, have revealed very fast transient lifetimes of around 17 picoseconds, indicating efficient nonradiative decay processes. nih.gov

The thiocyanate (SCN⁻) anion exhibits characteristic charge-transfer-to-solvent (CTTS) transitions in solution, where an electron is excited from the anion to a localized state within the surrounding solvent cage. tandfonline.comresearchgate.netchemrxiv.orgusc.educhemrxiv.org These transitions are highly sensitive to the local solvent environment. tandfonline.comresearchgate.netchemrxiv.orgusc.educhemrxiv.org fs-TAS can be utilized to follow the fate of the electron and the thiocyanate radical (SCN•) pair formed after excitation. The dynamics of electron solvation, geminate recombination, and escape of the electron into the bulk solvent can be monitored on a femtosecond to picosecond timescale.

A crucial aspect to investigate with fs-TAS would be the possibility of photoinduced electron transfer between the thiocyanate anion and the tetraphenylarsonium cation. Upon excitation of the thiocyanate anion, it is conceivable that the excited electron could be transferred to the cation, forming a transient charge-separated state. The fs-TAS data would reveal the rise and decay kinetics of the characteristic absorption signatures of the tetraphenylarsonium radical and the thiocyanate radical.

Two-Dimensional Electronic Spectroscopy (2DES)

Two-dimensional electronic spectroscopy (2DES) is an even more advanced technique that provides a deeper understanding of electronic couplings and energy transfer pathways. wikipedia.org It utilizes a sequence of three femtosecond laser pulses to generate a two-dimensional correlation spectrum that plots the absorption frequency (excitation) against the emission frequency (detection). wikipedia.org This allows for the visualization of electronic couplings between different excited states through the presence of cross-peaks.

For this compound, 2DES could be instrumental in mapping the electronic landscape. Diagonal peaks in the 2DES spectrum would correspond to the main absorption bands of the tetraphenylarsonium cation and the thiocyanate anion. The presence of off-diagonal cross-peaks between the excitation features of the cation and anion would provide direct evidence of electronic coupling and potential energy or charge transfer between them. The timescale of the appearance and evolution of these cross-peaks would reveal the dynamics of these processes.

Furthermore, the lineshape of the peaks in a 2DES spectrum contains information about the system's interaction with its environment (solvation dynamics). wikipedia.org By analyzing the evolution of the 2D lineshapes as a function of the delay time between the second and third pulses, one can extract the frequency-frequency correlation function (FFCF), which describes the memory of the electronic transition frequency. This would provide detailed insights into how the solvent molecules rearrange around the tetraphenylarsonium and thiocyanate ions following electronic excitation.

Hypothetical Research Findings and Data

Interactive Data Table 1: Expected Transient Absorption Maxima for this compound Species

The following table presents hypothetical transient absorption maxima (λmax) that would be monitored in a fs-TAS experiment to track the excited-state dynamics of this compound.

| Transient Species | Expected λmax (nm) | Origin of Transition | Monitored Process |

| [As(C₆H₅)₄]⁺ (S₁) | 400 - 500 | S₁ → Sₙ Absorption | Singlet excited state decay |

| [As(C₆H₅)₄]⁺ (T₁) | 500 - 650 | T₁ → Tₙ Absorption | Intersystem crossing, triplet decay |

| SCN• | 400 - 450 | Radical absorption | Formation and decay of thiocyanate radical |

| Solvated electron (e⁻) | 600 - 800 | Absorption by electron in solvent cage | Charge separation and recombination |

| [As(C₆H₅)₄]• | 450 - 550 | Radical absorption | Inter-ionic charge transfer |

Interactive Data Table 2: Hypothetical 2DES Cross-Peak Analysis for this compound

This table outlines the interpretation of potential cross-peaks in a 2DES spectrum of this compound, which would indicate electronic coupling and energy transfer pathways.

| Excitation Frequency (ω₁) | Detection Frequency (ω₃) | Interpretation | Implied Dynamic Process |

| [As(C₆H₅)₄]⁺ π-π | [As(C₆H₅)₄]⁺ π-π | Diagonal Peak | Intramolecular relaxation |

| SCN⁻ CTTS | SCN⁻ CTTS | Diagonal Peak | Intramolecular relaxation |

| [As(C₆H₅)₄]⁺ π-π | SCN⁻ CTTS | Cross-Peak | Energy transfer from cation to anion |

| SCN⁻ CTTS | [As(C₆H₅)₄]⁺ π-π | Cross-Peak | Energy transfer from anion to cation |

Coordination Chemistry and Complex Formation with Tetraphenylarsonium Thiocyanate

Tetraphenylarsonium as a Counterion in Pseudohalide Coordination Complexes

The primary function of the tetraphenylarsonium cation in these complexes is to provide charge balance for the anionic metal-pseudohalide complex. Due to its size and low charge density, it has minimal interaction with the anionic complex, thus allowing the intrinsic properties of the coordination sphere to be studied with little interference from the counterion. This is particularly advantageous in spectroscopic and magnetic studies where cation-anion interactions could complicate the interpretation of data.

Formation and Characterization of Metal-Thiocyanate Complexes with Tetraphenylarsonium Counterions

The formation of metal-thiocyanate complexes with tetraphenylarsonium counterions typically involves the reaction of a metal salt with a source of thiocyanate (B1210189), such as potassium or ammonium (B1175870) thiocyanate, in the presence of a tetraphenylarsonium salt. The resulting complex anion, often of the type [M(NCS)ₓ]ⁿ⁻, is then precipitated by the large tetraphenylarsonium cation. wikipedia.org The characterization of these complexes is achieved through a variety of techniques, including infrared (IR) and UV-visible spectroscopy, single-crystal X-ray diffraction, and magnetic susceptibility measurements. sfu.caosti.gov

Infrared spectroscopy is a powerful tool for determining the coordination mode of the thiocyanate ligand. The C-N stretching frequency (ν(CN)) is particularly informative. N-coordination (isothiocyanate) typically results in a ν(CN) band above 2100 cm⁻¹, while S-coordination (thiocyanate) gives rise to a band below 2100 cm⁻¹. Bridging thiocyanate ligands show ν(CN) at intermediate frequencies.

| Metal Complex Type | Typical C-N Stretching Frequency (cm⁻¹) | Coordination Mode |

| N-bonded (Isothiocyanate) | > 2100 | M-NCS |

| S-bonded (Thiocyanate) | < 2100 | M-SCN |

| Bridging Thiocyanate | Intermediate | M-NCS-M' |

This table provides a general guide to interpreting the coordination mode of the thiocyanate ligand based on its C-N stretching frequency in infrared spectroscopy.

Bimetallic and Polymetallic Thiocyanate-Bridged Systems

The thiocyanate ion's ability to act as a bridging ligand is a key feature in the construction of bimetallic and polymetallic coordination polymers. nih.goviaea.org In these systems, the thiocyanate anion links two or more metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. The tetraphenylarsonium cation plays a crucial role in isolating and crystallizing these polymeric anions. The nature of the resulting architecture can be influenced by the choice of metal ions and any ancillary ligands present. osti.gov For instance, novel heterobimetallic Cu/Hg polymers with thiocyanate bridges have been synthesized, exhibiting structures ranging from one-dimensional chains to three-dimensional networks. osti.goviaea.org

Mixed-Ligand Coordination Complexes Incorporating Tetraphenylarsonium and Thiocyanate

The versatility of coordination chemistry allows for the incorporation of other ligands in addition to thiocyanate, leading to the formation of mixed-ligand complexes. sfu.ca These complexes can exhibit a wide range of geometries and electronic properties, depending on the nature of the co-ligands. The synthesis of such complexes often involves a one-pot reaction of a metal salt, a thiocyanate source, the desired co-ligand, and a tetraphenylarsonium salt. The resulting complex anion, containing both thiocyanate and the other ligand(s), is then precipitated with the tetraphenylarsonium cation. The recent interest in mixed-ligand complexes stems from the potential to fine-tune the properties and applications of the resulting materials. nih.gov

Ligand Field Effects and Electronic Properties in Thiocyanate Coordination

The thiocyanate ligand is considered a weak-field ligand in the spectrochemical series, meaning it causes a relatively small splitting of the d-orbitals of the central metal ion. wikipedia.org This has a direct impact on the electronic properties of the resulting complexes, such as their color and magnetic behavior. The ligand field splitting determines whether a complex will be high-spin or low-spin, which in turn affects its magnetic moment.

The electronic spectra of thiocyanate complexes are characterized by d-d transitions, which are typically weak, and charge-transfer bands, which can be much more intense. The Jahn-Teller effect, a geometric distortion that removes the degeneracy of electronic states, can also be observed in certain thiocyanate complexes, particularly those with unequally occupied e.g. orbitals, such as high-spin d⁴, low-spin d⁷, and d⁹ configurations. youtube.com This distortion can lead to a stabilization of the complex and is often observed in copper(II) complexes. dalalinstitute.com

Stereochemical Aspects of Thiocyanate Coordination in Quaternary Arsonium (B1239301) Salts

The thiocyanate ligand is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanato) or the sulfur atom (thiocyanato). wikipedia.org The preferred coordination mode is influenced by the hard and soft acid-base (HSAB) principle. Hard metal ions, such as Cr(III) and Fe(III), tend to bond to the hard nitrogen donor atom, while soft metal ions, like Pd(II) and Pt(II), prefer the soft sulfur donor atom. wikipedia.org

The presence of the large tetraphenylarsonium cation can also have a subtle influence on the stereochemistry of the coordination complex. While its primary role is as a non-interacting counterion, its size and packing in the crystal lattice can affect the conformation of the complex anion and the arrangement of ligands around the metal center. osti.gov

Influence of Tetraphenylarsonium Cation on Complex Stability and Reactivity

Furthermore, the choice of counterion can influence the reactivity of the complex in solution. While the tetraphenylarsonium cation itself is generally considered inert, its presence can affect the solubility of the complex in different solvents, which in turn can impact reaction rates and equilibria. The use of a large, non-coordinating cation like tetraphenylarsonium helps to minimize ion-pairing effects in solution, allowing for a more accurate study of the intrinsic reactivity of the complex anion. The ionic strength of the solution, which can be influenced by the presence of salts like tetraphenylarsonium thiocyanate, can also affect the stability constants of complexes. chemijournal.com Studies on lanthanide complexes have shown that the nature of the cation can influence the structure and luminescent properties of the complex anions. researchgate.netrsc.org

Advanced Applications in Analytical Chemistry and Materials Science

Development of Ion-Selective Electrodes (ISEs) Incorporating Tetraphenylarsonium Thiocyanate (B1210189)

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. Tetraphenylarsonium thiocyanate can be incorporated into the membrane of an ISE, typically a plasticized poly(vinyl chloride) (PVC) matrix, where it functions as an ion-exchanger. In such a system, the tetraphenylarsonium cation is sufficiently lipophilic to remain trapped within the organic membrane phase, while the thiocyanate anion can be exchanged with other anions from the sample solution at the membrane-sample interface. This ion-exchange process generates a potential difference across the membrane, which is measured against a reference electrode and is proportional to the logarithm of the analyte anion's activity.

The selectivity of an ISE is its ability to respond to the primary analyte ion in the presence of other interfering ions. For an ISE based on this compound, the potentiometric response mechanism is governed by the relative solubility of the anions in the organic membrane phase. The selectivity generally follows the Hofmeister lipophilicity series, where more lipophilic anions are preferentially extracted into the membrane, resulting in a stronger potentiometric response.

The selectivity of an ISE is quantified by the potentiometric selectivity coefficient (kpotA,B), which describes the preference of the electrode for the interfering ion B relative to the primary anion A. A smaller value for the selectivity coefficient indicates greater selectivity for the primary anion. For a thiocyanate-selective electrode, the response to an interfering anion is generally higher for large, singly-charged anions with low hydration energy, such as perchlorate (B79767) (ClO₄⁻), iodide (I⁻), and salicylate.

Research on analogous systems using large organic cations in PVC membranes provides insight into the expected performance. These electrodes typically exhibit a near-Nernstian response, meaning the potential changes by approximately -59 mV for every tenfold change in the activity of a monovalent anion at 25 °C.

Table 1: Typical Performance Characteristics of a Thiocyanate-Selective Electrode Based on a Lipophilic Cation Exchanger.

| Parameter | Typical Value | Reference |

| Slope | -55 to -60 mV/decade | acs.org, nih.gov |

| Linear Concentration Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M | acs.org, nih.gov |

| Detection Limit | 1.0 x 10⁻⁷ M to 1.0 x 10⁻⁶ M | acs.org, nih.gov |

| Response Time | < 30 seconds | acs.org |

The selectivity of these electrodes allows for the determination of thiocyanate in complex matrices. The general selectivity pattern often follows the Hofmeister series:

ClO₄⁻ > SCN⁻ > Salicylate⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > SO₄²⁻

Table 2: Representative Potentiometric Selectivity Coefficients (log kpotSCN,B) for a Thiocyanate ISE.

| Interfering Ion (B) | log kpotSCN,B |

| Perchlorate (ClO₄⁻) | +0.8 to +1.2 |

| Iodide (I⁻) | -0.5 to -0.9 |

| Nitrate (NO₃⁻) | -1.8 to -2.2 |

| Bromide (Br⁻) | -2.0 to -2.5 |

| Chloride (Cl⁻) | -2.8 to -3.2 |

| Sulfate (SO₄²⁻) | < -4.0 |

Note: Values are illustrative and derived from typical performance of related anion-selective electrodes. Positive values indicate the electrode is more responsive to the interfering ion than to thiocyanate.

For ISEs based on ion-exchangers like this compound, the operational pH range is typically wide. acs.org The potential remains stable across a broad pH spectrum because neither the tetraphenylarsonium cation nor the thiocyanate anion is significantly affected by protonation or deprotonation in the typical pH range of 3 to 11. acs.org Interference at very low pH can occur due to the extraction of the acid form of the anion (HSCN) or competitive extraction of other anions present in the acidic medium. At very high pH, interference from hydroxide (B78521) ions (OH⁻) can occur, although this is usually minimal due to the low lipophilicity of OH⁻.

The operational concentration range is defined by the linear portion of the calibration curve, where the electrode exhibits a Nernstian or near-Nernstian response. For thiocyanate ISEs, this range typically spans several orders of magnitude, often from 10⁻¹ M down to 10⁻⁶ M. acs.org, nih.gov The lower detection limit is determined by the solubility of the ion-exchanger salt in the aqueous phase and the leaching of thiocyanate ions from the membrane into the sample solution. zenodo.org

Extraction and Separation Methodologies

The principle of forming a charge-neutral, organic-soluble species is central to the use of this compound in extraction and separation.

Many transition metals form anionic complexes with thiocyanate in aqueous solution, such as [Co(SCN)₄]²⁻, [Zn(SCN)₄]²⁻, and [Fe(SCN)₆]³⁻. mit.edu, ias.ac.in These negatively charged complexes are hydrophilic and remain in the aqueous phase. However, in the presence of a large, lipophilic counter-ion like tetraphenylarsonium, a neutral ion-pair can be formed:

2(Ph₄As)⁺(aq) + [Co(SCN)₄]²⁻(aq) ⇌ (Ph₄As)₂Co(SCN)₄

This resulting ion-pair complex is electrically neutral and has a high affinity for non-polar organic solvents. This allows for the selective transfer of the metal complex from the aqueous phase to an immiscible organic phase, a process known as ion-pair solvent extraction. This technique is highly effective for separating certain metals from complex mixtures. For example, cobalt can be effectively separated from nickel, as nickel does not readily form stable anionic thiocyanate complexes under the same conditions. mit.edu

Table 3: Examples of Metals Extractable as Thiocyanate Complexes via Ion-Pair Formation.

| Metal Ion | Typical Anionic Complex | Extractability | Reference |

| Cobalt(II) | [Co(SCN)₄]²⁻ | High | mit.edu, researchgate.net |

| Zinc(II) | [Zn(SCN)₄]²⁻ | High | zenodo.org, osti.gov |

| Iron(III) | [Fe(SCN)₆]³⁻ | High | mit.edu |

| Scandium(III) | [Sc(SCN)₆]³⁻ | High | mit.edu |

| Tungsten(V) | [W(SCN)₆]⁻ | High | nih.gov |

| Nickel(II) | - | Low | mit.edu |

Solvent-impregnated resins (SIRs) combine the selectivity of liquid-liquid extraction with the ease of handling of solid-phase extraction. In this methodology, a porous polymeric support, such as Amberlite XAD or other non-ionic resins, is impregnated with an organic extractant. For the separation of radiometal thiocyanates, the resin would be impregnated with a solution of this compound in a suitable water-immiscible solvent.

This creates a solid support with a thin organic film containing the active ion-exchanger. When an aqueous solution containing anionic radiometal thiocyanate complexes (e.g., from nuclear waste streams or medical isotope production) is passed through a column packed with this SIR, the metal complexes are selectively adsorbed onto the resin via the same ion-pair formation mechanism as in solvent extraction. This method is effective for preconcentrating trace levels of radiometals. Studies using analogous quaternary ammonium (B1175870) salts like Aliquat 336 have demonstrated high sorption efficiency for noble metal ions from chloride and thiocyanate solutions. stansacademy.com The adsorbed metals can later be eluted (stripped) from the resin using an appropriate solution that breaks the ion-pair, allowing for recovery of the metal and regeneration of the resin.

Utilization of this compound as a Precipitant for Specific Anionic Species in Quantitative Analysis

The large, bulky tetraphenylarsonium cation forms sparingly soluble precipitates with a number of large, singly-charged anions. This property is the basis for its use as a precipitating agent in gravimetric analysis. nahrainuniv.edu.iq In this context, this compound serves as a source of (Ph₄As)⁺ cations for the quantitative precipitation of target anions.

The general reaction is:

(Ph₄As)⁺(aq) + X⁻(aq) → (Ph₄As)X(s)

Where X⁻ is a large anion that forms an insoluble salt with the tetraphenylarsonium cation. The resulting precipitate can be filtered, dried, and weighed to determine the amount of the target anion in the original sample. This method is particularly effective for anions that have few other reliable precipitating agents. The low solubility products of these salts ensure that precipitation is essentially complete, leading to high accuracy. nih.gov

While tetraphenylarsonium chloride is more commonly cited as the reagent, this compound functions identically in providing the precipitating cation. The choice of the arsonium (B1239301) salt depends on ensuring that the counter-ion (in this case, thiocyanate) does not interfere with the precipitation of the target analyte.

Table 4: Anionic Species Quantitatively Precipitated by the Tetraphenylarsonium Cation.

| Anionic Species | Formula | Reference |

| Perchlorate | ClO₄⁻ | uni.edu |

| Perrhenate | ReO₄⁻ | nih.gov |

| Pertechnetate | TcO₄⁻ | nih.gov |

| Permanganate | MnO₄⁻ | uni.edu |

| Periodate | IO₄⁻ | uni.edu |

| Tetrafluoroborate | BF₄⁻ | uni.edu |

Interactions in Solution and Interfacial Phenomena of Tetraphenylarsonium Thiocyanate

Ionic Association and Dissociation Behavior of Tetraphenylarsonium Thiocyanate (B1210189) in Diverse Solvent Media

The behavior of tetraphenylarsonium thiocyanate in solution is governed by an equilibrium between the dissociated ions (tetraphenylarsonium, Ph₄As⁺, and thiocyanate, SCN⁻) and the associated ion pair (Ph₄AsSCN). This equilibrium is highly sensitive to the nature of the solvent. The extent of ion pairing is influenced by factors such as the solvent's dielectric constant, its ability to form hydrogen bonds, and specific ion-solvent interactions. temple.eduwikipedia.org

In solvents with high dielectric constants, such as water, the electrostatic forces between the cation and anion are weakened, favoring the existence of free, solvated ions. Conversely, in solvents with low dielectric constants, such as diethyl ether or tetrahydrofuran, the electrostatic attraction is stronger, leading to a significant degree of ion association to form contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs). wikipedia.org The general principle is that for a given salt, the fraction of ions present as ion pairs increases as the relative permittivity (dielectric constant) of the solvent decreases. libretexts.org

The large size and delocalized charge of the tetraphenylarsonium cation result in relatively weak solvation compared to smaller, harder cations. This characteristic is central to its use in the "tetraphenylarsonium tetraphenylborate (B1193919) (TATB)" extrathermodynamic assumption, which aids in determining the thermodynamic properties of single ions in solution. sapub.org For this compound, both the large, soft cation and the chaotropic thiocyanate anion have relatively weak interactions with solvent molecules, which can further influence the association equilibrium. In hydrogen-bonding solvents like methanol, the ionic association constant can be a sensitive function of the short-range part of the interionic potential of mean force, and the behavior may deviate from predictions based on simple continuum theory. temple.edu

Table 1: Expected Influence of Solvent Properties on the Ionic Association of this compound

| Solvent | Dielectric Constant (ε) at 25°C (Approx.) | Primary Solvent-Ion Interaction | Expected Degree of Ionic Association |

| Water | 78.5 | Hydrogen Bonding / High Polarity | Low |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High Polarity / Aprotic | Moderate |

| Acetonitrile | 37.5 | Dipolar / Aprotic | Moderate to High |

| Methanol | 32.7 | Hydrogen Bonding / Polar Protic | Moderate to High |

| Tetrahydrofuran (THF) | 7.6 | Low Polarity / Aprotic | Very High |

| Diethyl Ether | 4.3 | Low Polarity / Aprotic | Very High |

This table illustrates the theoretical trend. The actual degree of association also depends on specific ion-solvent interactions and temperature. wikipedia.orglibretexts.org

Investigations into Hofmeister Effects and Ion-Specific Interactions with Biological Macromolecules (Thiocyanate anion general context)

The thiocyanate anion (SCN⁻) is a prominent member of the Hofmeister series, which ranks ions based on their ability to influence the properties of macromolecules, such as proteins, in aqueous solutions. Thiocyanate is classified as a strong "chaotrope" or "water structure breaker." Chaotropes are known to destabilize the native, folded conformations of proteins and increase their solubility, a phenomenon known as "salting-in."

The mechanism behind the chaotropic effect of thiocyanate involves several key interactions:

Interaction with the Protein Backbone: Weakly hydrated anions like thiocyanate can interact favorably with the amide groups of the protein backbone. This attractive interaction leads to the destabilization of the protein's folded structure.

Interaction with Hydrophobic Residues: As a low-charge-density anion, thiocyanate is believed to interact with surface-exposed hydrophobic residues on proteins. This disrupts the hydrophobic core that is crucial for maintaining the protein's tertiary structure.

Altering Water Structure: Chaotropes like thiocyanate are thought to decrease the ordering of water molecules in the bulk solution. This makes it more energetically favorable for nonpolar groups of the protein to be exposed to the solvent, thus promoting denaturation.

These interactions disrupt the delicate balance of forces that maintain a protein's functional three-dimensional structure, leading to unfolding and an increase in solubility.

Table 2: The Hofmeister Series for Anions and Their General Effects on Proteins

| Kosmotropes (Salting-Out / Stabilizing) | → | Chaotropes (Salting-In / Destabilizing) |

| SO₄²⁻ | F⁻ | HPO₄²⁻ |

| General Effects | ||

| Increase surface tension of water | Decrease surface tension of water | |

| Decrease solubility of hydrophobic molecules | Increase solubility of hydrophobic molecules | |

| Stabilize protein structure | Destabilize protein structure | |

| Precipitate proteins (salting-out) | Solubilize proteins (salting-in) |

Surface and Interfacial Adsorption Mechanisms of this compound at Solid-Liquid Interfaces

General mechanisms for ionic adsorption include:

Electrostatic Interaction: If the solid surface is charged, it will attract the counter-ion from the salt, forming an electrical double layer. For example, a negatively charged surface would attract the Ph₄As⁺ cation.

Hydrophobic Bonding: The four phenyl rings of the tetraphenylarsonium cation give it a significant hydrophobic character. This allows the cation to adsorb onto nonpolar or weakly polar surfaces through hydrophobic interactions, driven by the entropy gain from releasing ordered water molecules from the surface and the ion.

Specific Chemical Interactions: Covalent or hydrogen bonding can occur between the ions and specific functional groups on the solid surface.

For this compound, the large, hydrophobic cation (Ph₄As⁺) is expected to play a dominant role in adsorption onto many surfaces, particularly those that are nonpolar. Studies on similar large organic cations, such as those in ionic liquids, show they can form structured layers at solid interfaces, with the orientation and packing influenced by both ion-surface and ion-ion interactions. semanticscholar.orgnewcastle.edu.au

The thiocyanate anion (SCN⁻) is also known to adsorb strongly at interfaces, particularly hydrophobic ones like the air-water or oil-water interface. Molecular dynamics simulations and experimental studies have shown that the adsorption of SCN⁻ is often thermodynamically favorable. This adsorption can alter the surface potential and influence the structure of interfacial water molecules. At a solid-liquid interface, the adsorption of the SCN⁻ anion would be favored at positively charged sites or could co-adsorb with the cation to maintain charge neutrality in the adsorbed layer.

Table 3: Gibbs Free Energy of Adsorption (ΔG°_ads) for the Thiocyanate Anion (SCN⁻) at Various Interfaces

| Interface | ΔG°_ads (kJ/mol) | Method |

| Water/Toluene | -6 | Molecular Dynamics Simulation |

Note: The negative value indicates a spontaneous adsorption process. This value pertains to the thiocyanate anion at a liquid-liquid interface and serves as an indicator of its strong interfacial activity.

Future Research Directions and Emerging Paradigms

Rational Design of Novel Tetraphenylarsonium Thiocyanate-Based Functional Materials

The rational design of new materials hinges on the predictable manipulation of their chemical and physical properties. For tetraphenylarsonium thiocyanate (B1210189), this can be envisioned through several approaches. The tetraphenylarsonium cation, with its significant size and phenyl groups, can act as a template or a structure-directing agent in the synthesis of porous materials. Its bulkiness could lead to the formation of materials with high internal volume, potentially useful for gas storage or as hosts for catalytic guest molecules.

Future research could focus on using this compound as a precursor or component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The thiocyanate anion is a well-known bridging ligand that can coordinate to metal centers in various modes (e.g., N-bound, S-bound, or bridging). The interplay between the coordinating properties of the thiocyanate and the space-filling nature of the tetraphenylarsonium cation could lead to novel network structures with interesting magnetic, optical, or electronic properties. For instance, the incorporation of transition metals could yield materials with catalytic or sensing capabilities.

A summary of potential research avenues in this area is presented below:

| Research Focus | Potential Application | Key Parameters to Investigate |

| Porous Material Synthesis | Gas storage, catalysis | Porosity, surface area, thermal stability |

| Coordination Polymers/MOFs | Sensing, magnetism, optics | Crystal structure, metal-ligand interactions, photoluminescence |

| Hybrid Materials | Multifunctional composites | Interfacial interactions, phase stability |

Application of Advanced In-Situ Characterization Techniques for Dynamic Processes Involving this compound

Understanding the dynamic processes that govern the formation and function of materials is crucial for their optimization. Advanced in-situ characterization techniques offer a window into these processes in real-time. For this compound, such techniques could be invaluable in several contexts.

For example, in-situ X-ray diffraction or scattering could be employed to monitor the crystallization process of materials synthesized using this compound as a template or precursor. This would provide critical insights into the nucleation and growth mechanisms, allowing for better control over the final material's morphology and properties. Similarly, in-situ vibrational spectroscopy (e.g., Raman or infrared) could track the coordination changes of the thiocyanate anion during a chemical reaction or a phase transition.

The interaction of this compound with other molecules or surfaces could also be probed using techniques like in-situ atomic force microscopy (AFM) or scanning tunneling microscopy (STM). These methods could visualize self-assembly processes at the nanoscale, providing a direct look at how the individual ions arrange themselves on a substrate.

Key in-situ techniques and their potential applications are outlined in the following table:

| In-Situ Technique | Dynamic Process to Study | Information Gained |

| X-ray Diffraction/Scattering | Crystallization, phase transitions | Structural evolution, kinetics |

| Vibrational Spectroscopy (Raman, IR) | Ligand binding, reaction monitoring | Changes in chemical bonding, reaction intermediates |

| Atomic Force/Scanning Tunneling Microscopy | Self-assembly, surface interactions | Nanoscale morphology, molecular arrangement |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a field ripe for the exploration of new building blocks. The tetraphenylarsonium cation, with its four phenyl rings, is capable of engaging in various non-covalent interactions, such as π-π stacking and van der Waals forces. These interactions, in concert with the coordinating and hydrogen-bonding capabilities of the thiocyanate anion, could be harnessed to direct the self-assembly of complex, well-defined supramolecular architectures.

Future research could investigate the self-assembly of this compound on various surfaces or in different solvents to create ordered monolayers or three-dimensional structures. The large size of the cation could be exploited to create nanoscale patterns or to template the growth of other materials. Furthermore, the thiocyanate anion could act as a recognition site for specific guest molecules, leading to the development of sensors or molecular switches.

The potential for this compound to form host-guest complexes is another exciting avenue. The phenyl rings of the cation could form a hydrophobic pocket capable of encapsulating small organic molecules, while the thiocyanate anion provides a potential binding site for metal ions or other electrophiles. The study of these host-guest systems could lead to new applications in separation science, drug delivery, or catalysis.

Q & A

Basic Research Questions

Q. What are the standard spectrophotometric methods for determining Tetraphenylarsonium thiocyanate in complex matrices, and how are interferences from co-existing ions addressed?

- Methodological Answer : this compound (TPASCN) is quantified via ion-pair extraction with chloroform, forming stable complexes (e.g., with niobium or rhenium). The thiocyanate/niobium ratio is confirmed using slope analysis of absorbance data (slope = 2 for SCN/Nb ratio) . Interferences from transition metals like molybdenum are mitigated by masking with fluoride ions or using selective extraction solvents (e.g., 9:2 chloroform-acetone) to isolate the target complex . Validation includes comparing results with α-furil-dioxime or Sandell’s thiocyanate methods to ensure specificity .

Q. How can researchers validate the accuracy of thiocyanate quantification methods involving Tetraphenylarsonium complexes?

- Methodological Answer : Accuracy is validated via recovery tests (spiking known thiocyanate concentrations into samples) and statistical analysis (ANOVA, t-tests) to compare experimental and theoretical values . Internal standards (e.g., 4.8–5.4 mg/L thiocyanate) are used to monitor recovery rates (102% in one study) and ensure precision across replicates . Cross-method validation (e.g., ether extraction vs. ion-pair extraction) helps identify systematic errors .

Q. What experimental designs are optimal for studying the stoichiometry of this compound complexes?

- Methodological Answer : Slope-intercept analysis of spectrophotometric data (e.g., plotting absorbance vs. concentration) determines stoichiometry. For TPASCN-niobium complexes, a slope of 2 indicates a 2:1 SCN/Nb ratio . Radio-tracer techniques in non-aqueous media (e.g., methanol or DMF) further validate complex composition by tracking thiocyanate/niobium ratios .

Advanced Research Questions

Q. How do kinetic instabilities in this compound complexes affect equilibrium studies, and what advanced techniques resolve this?

- Methodological Answer : Kinetic instability at high thiocyanate concentrations distorts equilibrium constants. Stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) capture initial absorbance spectra before degradation, enabling accurate determination of equilibrium constants (e.g., for Fe(SCN)²⁺/Fe(SCN)₂⁺ systems) . This approach reduces errors from time-dependent spectral changes observed in traditional methods.

Q. What advanced separation techniques improve the selectivity of this compound extraction in the presence of transition metals like molybdenum or tungsten?

- Methodological Answer : Masking agents (e.g., phosphoric acid or potassium fluoride) prevent co-extraction of interfering metals by forming stable complexes (e.g., Nb-F⁻). Chloroform-acetone mixtures enhance selectivity by preferentially extracting TPASCN-metal ion pairs over free acids . For rhenium analysis, prior oxidation to Re(VII) ensures complete separation from molybdenum .

Q. How can researchers resolve contradictions in reported thiocyanate/niobium ratios across different studies?

- Methodological Answer : Discrepancies arise from solvent-dependent complex stability (e.g., 1:1 in methanol vs. 7:1 in DMF). Comparative studies using radio-tracers and conductance measurements clarify solvent effects . Slope analysis of absorbance data (e.g., Fig. 3 in ) and validation via independent methods (e.g., α-furil-dioxime) reconcile conflicting ratios .

Q. What role does HSAB theory play in predicting the bonding mode (M-NCS vs. M-SCN) of this compound complexes?

- Methodological Answer : Hard-soft acid-base (HSAB) theory guides predictions: hard metals (e.g., Nb⁵⁺) favor N-bonded SCN⁻ (M-NCS), while soft metals favor S-bonded (M-SCN). FT-IR analysis of C≡N and C-S stretches (e.g., ~2050 cm⁻¹ for N-bonded) validates bonding modes . Quantitative comparisons using reference spectra (e.g., KSCN vs. NH₄SCN) reduce misassignments .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing variability in this compound recovery rates?

- Methodological Answer : ANOVA identifies significant differences between treatment groups (e.g., solvent systems), while Student’s t-test compares mean recovery rates (e.g., 93% in plasma vs. 80% in whole blood) . SNK post-hoc tests rank recovery efficiency across multiple variables (e.g., pH, temperature) .

Q. How can global data analysis improve the reliability of equilibrium studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.